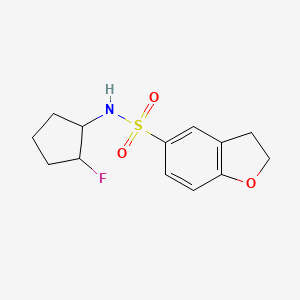

N-(2-fluorocyclopentyl)-2,3-dihydro-1-benzofuran-5-sulfonamide

Description

Properties

IUPAC Name |

N-(2-fluorocyclopentyl)-2,3-dihydro-1-benzofuran-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO3S/c14-11-2-1-3-12(11)15-19(16,17)10-4-5-13-9(8-10)6-7-18-13/h4-5,8,11-12,15H,1-3,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLVXRVYHOJEQNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)F)NS(=O)(=O)C2=CC3=C(C=C2)OCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorocyclopentyl)-2,3-dihydro-1-benzofuran-5-sulfonamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach includes the following steps:

Fluorination of Cyclopentane:

Formation of Dihydrobenzofuran: The dihydrobenzofuran moiety can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkene under acidic or basic conditions.

Sulfonamide Formation: The final step involves the reaction of the fluorinated cyclopentyl-dihydrobenzofuran intermediate with a sulfonamide reagent, such as sulfonyl chloride, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorocyclopentyl)-2,3-dihydro-1-benzofuran-5-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines in polar aprotic solvents like dimethylformamide.

Major Products Formed

Oxidation: Formation of sulfonic acids or ketones.

Reduction: Formation of primary amines.

Substitution: Formation of substituted cyclopentyl derivatives.

Scientific Research Applications

N-(2-fluorocyclopentyl)-2,3-dihydro-1-benzofuran-5-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-fluorocyclopentyl)-2,3-dihydro-1-benzofuran-5-sulfonamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity through binding to active sites or allosteric sites.

Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.

Comparison with Similar Compounds

Core Structural Analog: N-methyl-2,3-dihydro-1-benzofuran-5-sulfonamide

Molecular Formula: C₉H₁₁NO₃S Molecular Weight: 213.26 g/mol CAS Number: 953894-41-2 Key Differences:

- The nitrogen substituent is a methyl group instead of 2-fluorocyclopentyl.

- Lacks fluorine, reducing electronegativity and lipophilicity.

Implications :

Piperidine-Based Analog: N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydro-1-benzofuran-5-sulfonamide

Molecular Formula : C₁₉H₂₄N₂O₃S₂

Molecular Weight : 392.53 g/mol

CAS Number : 1448072-07-8

Key Differences :

- Incorporates a piperidine-thiophene moiety instead of 2-fluorocyclopentyl.

- Additional sulfur atom from the thiophene group enhances polarizability.

Implications :

- However, the larger molecular weight (392.53 vs. ~300 g/mol estimated for the target compound) may reduce bioavailability .

Fluorinated Analog: TRANS-3,4-DIFLUOROCINNAMIC ACID

CAS Number : 112897-97-9

Key Differences :

- Contains a difluorinated cinnamic acid backbone instead of a benzofuran-sulfonamide scaffold.

Implications :

- However, the absence of the sulfonamide group limits its utility in targeting sulfonamide-sensitive biological pathways .

Data Table: Comparative Analysis of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Features | Key Properties/Inferences |

|---|---|---|---|---|

| N-(2-fluorocyclopentyl)-2,3-dihydro-1-benzofuran-5-sulfonamide | Not explicitly provided* | ~300 (estimated) | 2-fluorocyclopentyl, sulfonamide | Enhanced lipophilicity, metabolic stability |

| N-methyl-2,3-dihydro-1-benzofuran-5-sulfonamide | C₉H₁₁NO₃S | 213.26 | Methyl, sulfonamide | Lower steric hindrance, simpler structure |

| N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydro-1-benzofuran-5-sulfonamide | C₁₉H₂₄N₂O₃S₂ | 392.53 | Piperidine-thiophene, sulfonamide | High polarizability, larger size |

| TRANS-3,4-DIFLUOROCINNAMIC ACID | C₉H₆F₂O₂ | 196.14 | Difluorinated cinnamic acid | Electron-withdrawing, aromatic fluorination |

*Note: Molecular weight estimated based on structural similarity to analogs.

Research Findings and Trends

- Fluorine Impact: Fluorination in the 2-fluorocyclopentyl group likely improves binding interactions in hydrophobic pockets of target proteins compared to non-fluorinated analogs like N-methyl-2,3-dihydro-1-benzofuran-5-sulfonamide .

- Solubility vs.

- Synthetic Accessibility : N-methyl derivatives (e.g., CAS 953894-41-2) are simpler to synthesize but may lack the tailored pharmacokinetic profiles achievable with fluorinated or cyclic substituents .

Biological Activity

N-(2-fluorocyclopentyl)-2,3-dihydro-1-benzofuran-5-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C12H14FNO2S

- CAS Number : 2199162-37-1

- IUPAC Name : N-(2-fluorocyclopentyl)-2,3-dihydro-1-benzofuran-5-sulfonamide

Structural Features

The compound features a sulfonamide group, which is known for its biological activity. The presence of the fluorocyclopentyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

N-(2-fluorocyclopentyl)-2,3-dihydro-1-benzofuran-5-sulfonamide exhibits several biological activities:

- Inhibition of Enzymatic Activity : The sulfonamide moiety is known to inhibit carbonic anhydrase and other enzymes, which can affect various physiological processes.

- Antimicrobial Properties : Compounds with similar structures have shown antimicrobial activity, suggesting potential use in treating infections.

- Neuroprotective Effects : Preliminary studies indicate that this compound may have neuroprotective properties, possibly related to its interaction with neurotransmitter systems.

Research Findings

Recent studies have explored the pharmacological potential of this compound:

- Case Study 1 : A study published in the Journal of Medicinal Chemistry investigated the compound's effects on cellular models of neurodegeneration. Results showed significant neuroprotective effects at micromolar concentrations, likely through modulation of oxidative stress pathways .

- Case Study 2 : Another study focused on the antimicrobial efficacy against a range of bacterial strains. The compound demonstrated effective inhibition against Gram-positive bacteria, indicating its potential as a novel antibiotic agent.

Table 1: Biological Activity Summary

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Enzymatic Inhibition | Carbonic anhydrase inhibition | |

| Antimicrobial | Effective against Gram-positive bacteria | |

| Neuroprotection | Reduced oxidative stress in neuronal cells |

Table 2: Structural Comparison with Related Compounds

| Compound Name | Molecular Formula | Activity Type |

|---|---|---|

| N-(2-fluorocyclopentyl)-2,3-dihydro-1-benzofuran-5-sulfonamide | C12H14FNO2S | Antimicrobial, Neuroprotective |

| 6-fluoro-5-nitro-2,3-dihydro-1-benzofuran | C8H6FNO3 | Antimicrobial |

| N-[5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazol-3-yl]-4-(1-methylpiperidin-4-yl)benzamide | C24H27N5O | Neuroprotective |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.